molecular formula C7H6O5 B584021 4H-Pyran-2,6-dicarboxylic Acid CAS No. 23047-07-6

4H-Pyran-2,6-dicarboxylic Acid

Cat. No.: B584021
CAS No.: 23047-07-6
M. Wt: 170.12
InChI Key: GCWNVFIZNRZKKL-UHFFFAOYSA-N
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Description

4H-Pyran-2,6-dicarboxylic Acid is a useful research compound. Its molecular formula is C7H6O5 and its molecular weight is 170.12. The purity is usually 95%.
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Mechanism of Action

Target of Action

4H-Pyran-2,6-dicarboxylic Acid, also known as chelidonic acid, is a biogenic dicarboxylic acid . It is present in plants of the Papaveraceae family, especially in Chelidonium majus . The primary targets of this compound are metal ions, as it forms complexes with them . It has been shown to form complexes with beryllium, calcium, manganese, copper, and cadmium . These complexes are held together by hydrogen bonds via COOH and C=O fragments .

Mode of Action

The mode of action of this compound involves the formation of coordination polymers with metal ions . The compound acts as a bridging ligand, coordinating with metal ions via its carboxylate groups . This results in the formation of a three-dimensional hydrogen-bonded framework structure .

Biochemical Pathways

It is known that the compound is an inhibitor of dihydrodipicolinate synthase , a key enzyme in the biosynthesis of lysine via the diaminopimelate pathway .

Pharmacokinetics

Its pka value of about 24 for both carboxyl groups makes it a very effective chelating agent at physiological pH , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ions it interacts with. For example, it has been shown to completely replace dipicolinic acid in restoring normal sporulation to a Bacillus megaterium mutant aspartic semialdehyde pyruvate-condensing enzyme .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the solvent used can affect the formation of its complexes with metal ions . The compound’s interaction with its targets and its resulting changes were studied in different solvents including the gas phase, chloroform, methanol, DMSO, and water .

Biological Activity

4H-Pyran-2,6-dicarboxylic acid, commonly known as chelidonic acid, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antidiabetic effects, cytotoxicity, and antioxidant activities, supported by relevant case studies and research findings.

Chemical Profile

  • Chemical Formula : C7_7H4_4O6_6
  • Molecular Weight : 184.10 g/mol
  • Melting Point : 265 °C
  • CAS Number : 99-32-1

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of this compound derivatives. One notable study investigated the in vitro effects of a pyran ester derivative isolated from Tragia cannabina. The compound demonstrated significant glucose-lowering effects in a streptozotocin-induced diabetic chick embryo model.

Key Findings:

  • Dosage and Efficacy :
    • At a dose of 0.5 mg/egg, blood glucose levels decreased from 244.20 ± 12.64 mg/dL to 207.40 ± 2.43 mg/dL (P < 0.001).
    • At a dose of 1 mg/egg, levels further dropped to 174.80 ± 2.41 mg/dL (P < 0.001) .
  • Mechanism : The compound activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose metabolism and energy balance in cells. This activation leads to increased glucose uptake and fatty acid oxidation while inhibiting hepatic glucose production .

Cytotoxic Activity

The cytotoxic properties of chelidonic acid and its derivatives have been explored through various studies, particularly focusing on their effects against cancer cell lines.

Case Study:

A study on organometallic ruthenium complexes containing chelidonic acid revealed promising cytotoxic activity against A549 lung cancer cells. The complex exhibited a five-fold increase in cytotoxicity compared to the standard drug cisplatin.

Results Summary:

CompoundCytotoxicity (IC50)Comparison to Cisplatin
Ruthenium ComplexLower than 1 µMFive-fold higher
Cisplatin~5 µMBaseline

The study indicated that the ruthenium complexes could effectively inhibit cell growth through mechanisms involving DNA-protein interactions and free radical scavenging .

Antioxidant Activity

Chelidonic acid has also been evaluated for its antioxidant properties, which are essential for mitigating oxidative stress-related diseases.

Findings:

Research indicates that chelidonic acid exhibits significant radical scavenging activity against various free radicals including DPPH, hydroxyl radicals, and superoxide anions. This antioxidant capability is crucial for protecting cellular components from oxidative damage.

Antioxidant Activity Comparison:

Assay TypeChelidonic Acid ActivityStandard (Vitamin C)
DPPH Radical ScavengingHighHigh
Hydroxyl Radical ScavengingModerateHigh
Superoxide Anion ScavengingSignificantModerate

These results underscore the compound's potential as a therapeutic agent in oxidative stress-related conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor and Antibacterial Activity
Research has demonstrated that derivatives of 4H-pyran exhibit notable antitumor and antibacterial properties. For instance, a study evaluated several 4H-pyran derivatives for their cytotoxic effects against HCT-116 colorectal cancer cells. Compounds such as 4g and 4j showed lower IC50 values compared to standard antibiotics like ampicillin, indicating strong antibacterial activity against Gram-positive bacteria . Furthermore, these compounds were effective in inducing apoptosis in cancer cells by inhibiting cyclin-dependent kinase 2 (CDK2), a crucial target in cancer therapy .

Antioxidant Properties
The antioxidant capabilities of 4H-pyran derivatives have also been extensively studied. In various assays, compounds derived from 4H-pyran demonstrated significant free radical scavenging activities. For example, the DPPH scavenging activity showed that certain derivatives had comparable or superior efficacy to established antioxidants like butylated hydroxytoluene (BHT) .

Microbial Production Applications

Biochemical Production from Biomass
Recent advancements have utilized 4H-pyran-2,6-dicarboxylic acid as a precursor in the microbial production of valuable dicarboxylic acids. A study highlighted the use of engineered Novosphingobium aromaticivorans to convert aromatic compounds derived from plant biomass into 2-pyrone-4,6-dicarboxylic acid (PDC) at unprecedented productivity rates . This process not only enhances the yield of biochemicals but also supports sustainable practices by utilizing renewable resources.

Synthesis and Case Studies

Synthesis of Pyrone Derivatives
Chelidonic acid serves as an important precursor for synthesizing pyrone derivatives through thermal decarboxylation. This method allows for the efficient production of pyrone compounds that are essential in various chemical applications, including laser spectroscopy . The synthesis process involves a series of steps including condensation and refluxing to achieve high purity and yield.

Data Tables

Compound Activity Type IC50 Value (µM) Reference
4gAntibacterial<10
4jAntioxidant0.072
Chelidonic AcidPrecursor for PyroneN/A
PDCBiochemical Production0.77 g L⁻¹ h⁻¹

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4H-Pyran-2,6-dicarboxylic acid in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Use fume hoods to avoid inhalation, and store the compound in a cool, dry environment away from incompatible substances. Refer to safety data sheets (SDS) for hazard classifications and first-aid measures .

Q. How can this compound be synthesized and purified for coordination chemistry studies?

  • Methodological Answer : Synthesis typically involves acid-catalyzed cyclization or condensation reactions. Purification is achieved via recrystallization using polar solvents (e.g., water or ethanol). Confirm purity via acidimetric assays (≥98%) and infrared spectroscopy (IR) to verify structural integrity. Cross-reference with CAS 23047-07-6 for identity validation .

Q. What experimental designs are suitable for studying this compound as a dipicolinic acid (DPA) substitute in bacterial sporulation?

  • Methodological Answer : Use Bacillus megaterium mutants (e.g., strain 3-12 lacking aspartic semialdehyde-pyruvate-condensing enzyme) to test sporulation efficiency. Compare spore viability and thermal resistance in media supplemented with this compound versus DPA. Monitor sporulation kinetics via phase-contrast microscopy and quantify dipicolinate levels via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported luminescent properties of lanthanide complexes with this compound derivatives?

  • Methodological Answer : Variability in luminescence arises from ligand triplet energy levels and synergic agents (e.g., surfactants). Standardize synthesis conditions (pH, temperature, ligand-to-metal ratio) and characterize complexes using time-resolved spectroscopy to measure lifetimes. Compare results with europium(III) and terbium(III) chelates under identical aqueous conditions .

Q. What strategies optimize the chelation efficiency of this compound for transition metals in environmental remediation?

  • Methodological Answer : Functionalize chitosan biopolymers with this compound via crosslinking. Assess adsorption capacity for Cu(II) ions using batch experiments at varying pH (2–6) and ionic strengths. Validate via atomic absorption spectroscopy (AAS) and fit data to Langmuir/Freundlich isotherms to determine binding mechanisms .

Q. How do coordination modes of this compound influence the structural diversity of metal-organic frameworks (MOFs)?

  • Methodological Answer : Exploit the ligand’s tridentate binding sites to synthesize MOFs with transition metals (e.g., Ni(II), Cu(II)). Use X-ray crystallography to resolve structures and identify hydrogen-bonding networks. Compare porosity and stability (e.g., thermal, chemical) with frameworks derived from pyridine-2,6-dicarboxylic acid .

Q. What methodologies evaluate the bioactivity of this compound complexes with DNA?

  • Methodological Answer : Employ fluorescence quenching assays using acridine orange as a probe. Monitor changes in UV-Vis absorption and circular dichroism (CD) spectra upon DNA interaction. Validate binding modes (intercalation vs. groove binding) via molecular docking simulations and thermodynamic analyses (ΔH, ΔS) .

Q. Data Contradiction Analysis

Q. How can discrepancies in the thermal stability of this compound complexes across studies be addressed?

  • Methodological Answer : Divergent stability reports may stem from hydration states or synthetic routes. Conduct thermogravimetric analysis (TGA) under inert atmospheres to decompose samples uniformly. Pair with differential scanning calorimetry (DSC) to identify phase transitions and correlate with crystallographic data .

Q. Why do studies report conflicting adsorption capacities for this compound-based adsorbents?

  • Methodological Answer : Variations in crosslinking density or surface functional groups impact performance. Standardize adsorbent synthesis (e.g., glutaraldehyde crosslinking ratio) and characterize via BET surface area analysis. Validate with kinetic models (pseudo-first/second order) to isolate diffusion vs. chemisorption effects .

Properties

IUPAC Name

4H-pyran-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c8-6(9)4-2-1-3-5(12-4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWNVFIZNRZKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(OC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706989
Record name 4H-Pyran-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23047-07-6
Record name 4H-Pyran-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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